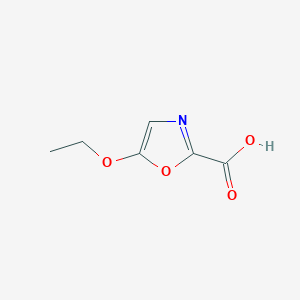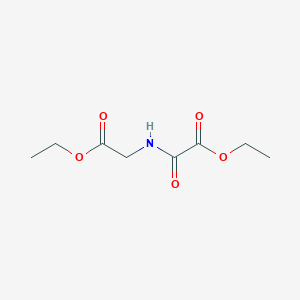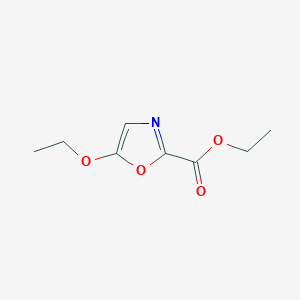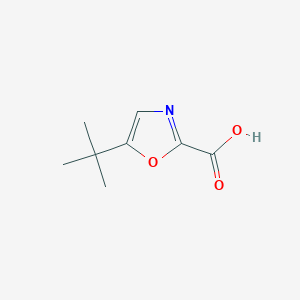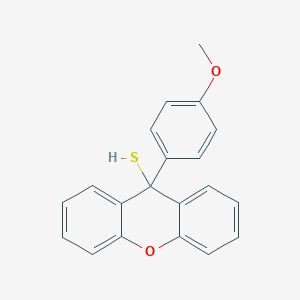
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Übersicht
Beschreibung
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is an organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields. The compound features a xanthene core substituted with a 4-methoxyphenyl group and a thiol group at the 9th position. This unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 9H-xanthene and 4-methoxyphenyl bromide.
Formation of 9-(4-Methoxyphenyl)-9H-xanthene: This intermediate is formed through a Suzuki coupling reaction, where 9H-xanthene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst.
Thiol Substitution: The final step involves the introduction of the thiol group at the 9th position. This can be achieved through a nucleophilic substitution reaction using thiolating agents like thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding xanthene derivative without the thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Xanthene derivatives.
Substitution: Various substituted xanthenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential in photodynamic therapy due to its fluorescence properties.
Industry: Utilized in the manufacturing of dyes and pigments.
Wirkmechanismus
The mechanism of action of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is primarily based on its ability to fluoresce. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in imaging and diagnostic applications. The thiol group can also interact with various biological molecules, potentially altering their function and providing a basis for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-Methoxyphenyl)-9H-xanthene: Lacks the thiol group, resulting in different reactivity and applications.
9-(4-Hydroxyphenyl)-9H-xanthene-9-thiol: Substitutes the methoxy group with a hydroxyl group, affecting its chemical properties.
9-(4-Methylphenyl)-9H-xanthene-9-thiol: Substitutes the methoxy group with a methyl group, altering its physical and chemical characteristics.
Uniqueness
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
Eigenschaften
IUPAC Name |
9-(4-methoxyphenyl)xanthene-9-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c1-21-15-12-10-14(11-13-15)20(23)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCCASEJMFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564450 | |
| Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132628-15-0 | |
| Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


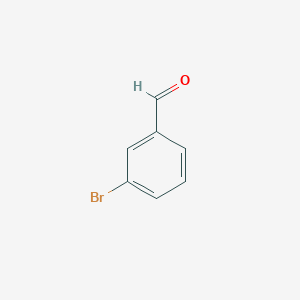
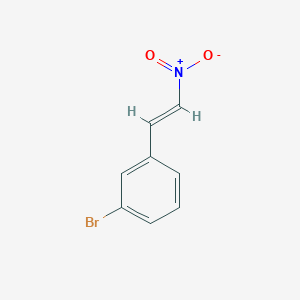
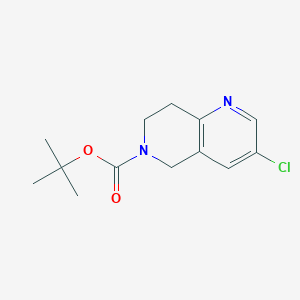
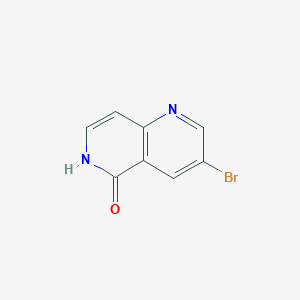
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
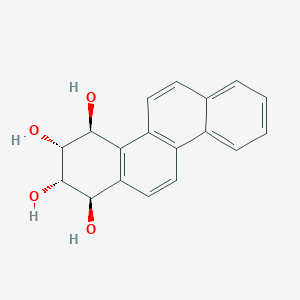
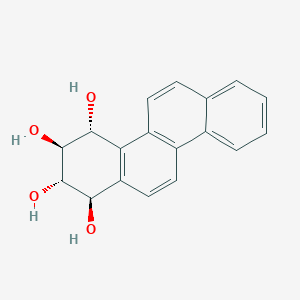
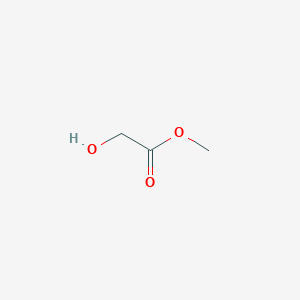
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
